5-alpha-Hydroxy-laxogenin

Vue d'ensemble

Description

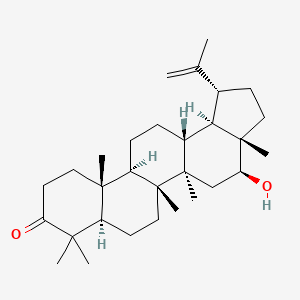

Le 5-alpha-Hydroxy-Laxogenin est un composé chimique qui est un dérivé semi-synthétique de la laxogénine, que l'on trouve dans la plante médicinale chinoise Smilax sieboldii . Il agit comme un agoniste partiel des récepteurs androgènes et a été commercialisé comme un complément de musculation et un produit de pré-entraînement .

Applications De Recherche Scientifique

5-alpha-Hydroxy-Laxogenin has several scientific research applications:

Chemistry: It is used as a model compound for studying steroidal structures and reactions.

Biology: It is used to investigate its effects on androgen receptors and its potential as a plant-based anabolic agent.

Medicine: It is studied for its potential therapeutic effects, including muscle growth and recovery.

Industry: It is used in the formulation of dietary supplements and performance-enhancing products

Mécanisme D'action

Target of Action

5-alpha-Hydroxy-laxogenin, also known as Biobras 16, primarily targets the protein kinase B (AKT1) . AKT1 is a crucial protein involved in the regulation of cell growth and metabolism .

Mode of Action

This compound interacts with its target by binding to cell surface receptors that initiate muscle synthesis in the cell . It triggers a signaling chain, leading to a significant improvement in the body’s capacity to develop muscle . Interestingly, a biphasic response was observed with antagonistic properties at lower concentrations and agonistic effects at higher concentrations tested .

Biochemical Pathways

The compound activates the mTOR pathway, enhancing the rate at which the body creates new muscle proteins . This results in faster recovery and muscle growth . It also directly increases protein synthesis while decreasing protein breakdown . This is a consistent theme across the entire class of brassinosteroids .

Pharmacokinetics

In other words, it neither increases nor decreases hormones such as testosterone and estrogen .

Result of Action

The molecular and cellular effects of this compound’s action include increased protein synthesis, decreased protein breakdown , and enhanced muscle recovery and growth by inhibiting the stress hormone cortisol . It also aids in balanced fat breakdown .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the safety of this compound is unclear because the ingredient hasn’t been tested in humans .

Analyse Biochimique

Biochemical Properties

5-alpha-Hydroxy-laxogenin plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to trans-activate the androgen receptor in human prostate cells in a dose-dependent manner Additionally, it has been observed to increase protein synthesis and decrease protein breakdown, which are key processes in muscle growth and repair .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to promote muscle protein synthesis and enhance nitrogen retention, which is essential for muscle tissue repair and growth . Furthermore, this compound influences cell signaling pathways, particularly the mTOR pathway, which regulates protein synthesis and cellular metabolism . It also affects gene expression by modulating the activity of transcription factors involved in muscle growth and repair.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a partial agonist at androgen receptors, which leads to the activation of these receptors and subsequent anabolic effects . Additionally, this compound has been shown to inhibit the stress hormone cortisol, which can negatively impact muscle growth . The compound also enhances protein synthesis by activating the protein kinase B (AKT1) pathway, which plays a crucial role in muscle growth and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeSome studies have shown that this compound can induce a biphasic response in human prostate cells, with antagonistic effects at lower concentrations and agonistic effects at higher concentrations . This suggests that the compound’s effects may vary depending on the dosage and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to promote muscle growth and enhance strength without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, although specific data on these effects are limited

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate protein synthesis and degradation . The compound has been shown to activate the mTOR pathway, which is crucial for muscle protein synthesis

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is likely that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du 5-alpha-Hydroxy-Laxogenin implique plusieurs étapes de synthèse. Une méthode courante comprend l'hydroxylation de la laxogénine, qui est un brassinostéroïde naturel. Le processus d'hydroxylation implique généralement l'utilisation de réactifs et de catalyseurs spécifiques pour introduire le groupe hydroxyle à la position souhaitée sur la molécule de laxogénine .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound peut impliquer une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela inclut souvent l'utilisation de techniques chromatographiques avancées pour la purification et le contrôle de la qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le 5-alpha-Hydroxy-Laxogenin subit diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

4. Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les structures et les réactions stéroïdiennes.

Biologie : Il est utilisé pour étudier ses effets sur les récepteurs androgènes et son potentiel en tant qu'agent anabolisant d'origine végétale.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels, notamment la croissance et la récupération musculaire.

Industrie : Il est utilisé dans la formulation de compléments alimentaires et de produits améliorant les performances

5. Mécanisme d'action

Le this compound exerce ses effets en agissant comme un agoniste partiel des récepteurs androgènes. Cela signifie qu'il peut se lier à ces récepteurs et les activer dans une certaine mesure, ce qui conduit à des effets anabolisants tels qu'une augmentation de la synthèse des protéines et de la croissance musculaire. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du récepteur des androgènes .

Comparaison Avec Des Composés Similaires

Composés similaires

Laxogénine : Le composé parent à partir duquel le 5-alpha-Hydroxy-Laxogenin est dérivé.

Ecdystérone : Un autre stéroïde d'origine végétale ayant des propriétés anabolisantes similaires.

Turkesterone : Un composé ayant des effets similaires sur la croissance et la récupération musculaire.

Unicité

Le this compound est unique en son genre en raison de son motif d'hydroxylation spécifique, qui peut contribuer à son activité biologique et à sa puissance distinctes par rapport à d'autres composés similaires .

Propriétés

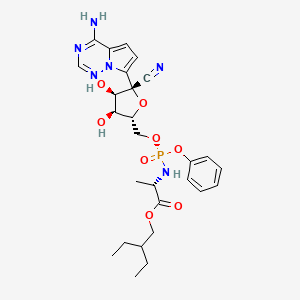

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R)-16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21+,23+,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRGPOQBVFMZFY-PPCFKNSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@]6([C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56786-63-1 | |

| Record name | 5alpha-Hydroxy laxogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056786631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25R,5alpha-Spirostan-3beta,5-diol-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5.ALPHA.-HYDROXY LAXOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844KE20WT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

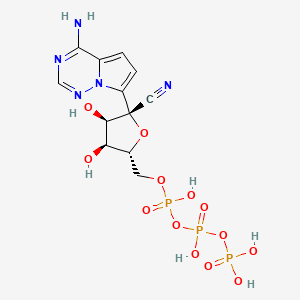

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B604919.png)

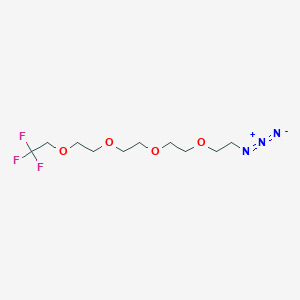

![(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B604933.png)